molecular formula C8H10N2 B3353475 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole CAS No. 54724-95-7

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole

Cat. No.: B3353475
CAS No.: 54724-95-7
M. Wt: 134.18 g/mol
InChI Key: SMGMWCZRQXEQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole (CAS 54724-95-7) is a derivative of an exceptionally electron-rich heterocyclic system that serves as a foundational building block in advanced materials science . With the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol , this compound provides the core 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) skeleton that is prized for its strong electron-donating capability and high symmetry . The DHPP core has attracted significant research interest due to its remarkable photophysical properties, including solvatofluorochromism, aggregation-induced emission (AIE), and two-photon absorption capabilities . This compound is an essential precursor for the development of novel organic electronic materials. Researchers utilize this core structure in the synthesis of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) through efficient multicomponent reactions with aromatic aldehydes and amines . The resulting π-extended systems are crucial components in organic light-emitting diodes (OLEDs) , organic solar cells (OSCs) , and organic field-effect transistors (OFETs) . Recent studies demonstrate that DHPP-based dyes exhibit excellent color purity with full width at half maximum parameters as low as 0.435 eV, making them particularly valuable for high-performance blue OLED emitters . The rigid, centrosymmetric architecture of DHPP derivatives enables the creation of charge-transfer-based efficient emitters with fluorescence quantum yields exceeding 80% in optimized structures . For Research Use Only. This product is intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylpyrrolo[3,2-b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-9-5-3-8-7(9)4-6-10(8)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGMWCZRQXEQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538917
Record name 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54724-95-7
Record name 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,4 Dihydropyrrolo 3,2 B Pyrrole and Its Derivatives

Multicomponent Reaction Approaches for Core Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles, offering a direct route to the tetra-substituted core from simple starting materials. researchgate.net This approach typically involves the condensation of aromatic aldehydes, primary aromatic amines, and butane-2,3-dione. researchgate.net The development of MCRs has significantly advanced the accessibility of this heterocyclic system, which was previously hindered by the lack of efficient synthetic methods. nih.gov

Catalytic Systems and Optimization

The success of the multicomponent synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles is highly dependent on the catalytic system employed. Various Lewis and Brønsted acids have been investigated to improve reaction yields and expand the substrate scope.

Niobium Pentachloride (NbCl₅): Niobium pentachloride has proven to be an effective catalyst for the synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. scielo.brresearchgate.net This Lewis acid facilitates the multicomponent reaction of aniline (B41778) derivatives, benzaldehyde (B42025) derivatives, and 2,3-butanedione (B143835) under mild conditions, such as at room temperature in an anhydrous solvent like acetonitrile. researchgate.netucsb.edu The use of NbCl₅ has been shown to lead to good reaction times (20-90 minutes) and very good yields (49-98%). ucsb.edu Research has demonstrated its utility in synthesizing derivatives with ester and carboxylic acid anchoring groups, which are valuable for applications in dye-sensitized solar cells. scielo.br

Iron(III) Salts: Iron(III) salts, particularly iron(III) perchlorate (B79767) (Fe(ClO₄)₃), are among the most efficient catalysts for the synthesis of tetraarylpyrrolo[3,2-b]pyrroles (TAPPs). researchgate.netnih.gov Optimization studies have shown that a two-step procedure involving an initial reaction in a toluene/acetic acid mixture followed by the addition of Fe(ClO₄)₃·H₂O results in yields ranging from 6-69%. nih.govresearchgate.net This method has significantly expanded the scope of the reaction to include sterically hindered and electronically diverse aldehydes and amines. nih.govacs.org The role of the iron(III) catalyst is to promote the final oxidation step, which is crucial for the formation of the pyrrolo[3,2-b]pyrrole (B15495793) core. researchgate.net

p-Toluenesulfonic Acid (p-TsOH): The addition of p-toluenesulfonic acid has been found to significantly increase the yields of the multicomponent reaction leading to TAPPs. acs.org This Brønsted acid catalyst is particularly effective, though it has some limitations regarding the starting materials. acs.org The use of p-TsOH in acetic acid at elevated temperatures (90 °C) provides a one-pot synthesis that avoids the use of precious or toxic metals. researchgate.net

Table 1: Comparison of Catalytic Systems in Multicomponent Synthesis of 1,4-Dihydropyrrolo[3,2-b]pyrroles

Catalyst Typical Conditions Advantages Yield Range Reference(s)
Niobium Pentachloride (NbCl₅) Room temperature, CH₃CN Mild conditions, short reaction times 49-98% scielo.brucsb.edu
Iron(III) Perchlorate (Fe(ClO₄)₃) 50 °C, Toluene/AcOH High efficiency, broad substrate scope 6-69% researchgate.netnih.govresearchgate.net
p-Toluenesulfonic Acid (p-TsOH) 90 °C, Acetic Acid Metal-free, simple work-up Moderate researchgate.netacs.org

Scope and Substrate Versatility in Multicomponent Synthesis

The optimization of catalytic systems has greatly expanded the variety of substituents that can be incorporated into the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) scaffold. The use of iron(III) perchlorate, for instance, allows for the inclusion of very electron-rich substituents originating from aldehydes and sterically hindered groups from anilines. nih.govacs.org This has enabled the synthesis of derivatives bearing functionalities such as dimethylamino, hydroxyl, and various heterocyclic moieties. nih.govresearchgate.net

Furthermore, the multicomponent approach has been successfully applied to synthesize π-extended systems by using aldehydes derived from polycyclic aromatic hydrocarbons. researchgate.net The versatility of this method is also demonstrated by its combination with other reactions, such as intramolecular direct arylation, to construct complex, planarized, ladder-type heteroacenes with up to 14 conjugated rings in just three steps from anilines. researchgate.netnih.gov

Stepwise Synthetic Strategies for Pyrrolo[3,2-b]pyrrole Frameworks

While multicomponent reactions offer a direct entry to the 1,4-dihydropyrrolo[3,2-b]pyrrole core, stepwise synthetic strategies provide an alternative and sometimes more controlled approach to constructing the bicyclic framework. These methods often involve the sequential formation of the two pyrrole (B145914) rings through various cyclization reactions.

Domino Reactions for Core Construction

Domino reactions, where a series of intramolecular reactions occur sequentially in a single synthetic operation, have been employed for the construction of the pyrrolo[3,2-b]pyrrole core. These processes can be highly efficient in building molecular complexity from relatively simple starting materials. For example, a domino C-N coupling/hydroamination reaction has been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which share a related fused heterocyclic system. beilstein-journals.orgbeilstein-journals.org While not directly forming the 1,4-dihydropyrrolo[3,2-b]pyrrole isomer, these methodologies highlight the potential of domino strategies in constructing fused pyrrole rings.

Electrophilic Cyclization and Intramolecular Coupling Approaches

Electrophilic cyclization is a key strategy in the synthesis of various pyrrole-containing fused systems. This approach often involves the intramolecular attack of an electron-rich pyrrole ring onto an electrophilic center. For instance, the synthesis of indoles from pyrrole precursors has been achieved through intramolecular electrophilic attack at the C-2 or C-3 position of the pyrrole ring. researchgate.net This principle can be extended to the construction of the second pyrrole ring in the pyrrolo[3,2-b]pyrrole system.

Intramolecular coupling reactions, such as palladium-catalyzed direct arylation, have been used in conjunction with multicomponent reactions to create π-expanded TAPPs. nih.gov This demonstrates a hybrid approach where a stepwise functionalization and cyclization follows the initial MCR-based core formation.

Functionalization and Derivatization Strategies of the 1,4-Dihydropyrrolo[3,2-b]pyrrole Scaffold

The 1,4-dihydropyrrolo[3,2-b]pyrrole core is exceptionally electron-rich, making it amenable to a wide range of functionalization reactions, particularly electrophilic aromatic substitution. nih.gov This reactivity allows for the post-synthetic modification of the scaffold, enabling the introduction of various functional groups to modulate its electronic and photophysical properties.

The densely substituted scaffold formed through multicomponent reactions is also suitable for further derivatization. researchgate.net For example, TAPPs bearing halogen substituents, introduced via the corresponding haloanilines in the MCR, can serve as handles for subsequent cross-coupling reactions. nih.gov This has been demonstrated in the palladium-catalyzed synthesis of heteroanalogues of polycyclic aromatic hydrocarbons. nih.gov

Furthermore, the introduction of formyl groups at the 2- and 5-positions of the 1,4-dihydropyrrolo[3,2-b]pyrrole core has been achieved through the conversion of thiazol-2-yl substituents. nih.gov These formyl groups serve as versatile intermediates for the construction of centrosymmetric A-π-D-π-A frameworks. nih.gov The reactivity of the core also allows for unique transformations, such as the tandem intramolecular hydroarylation of alkynes accompanied by a 1,2-aryl shift, leading to π-expanded, centrosymmetric pyrrolo[3,2-b]pyrroles. researchgate.net

Table 2: Selected Functionalization Strategies for the 1,4-Dihydropyrrolo[3,2-b]pyrrole Scaffold

Reaction Type Reagents/Conditions Position(s) Functionalized Resulting Functionality Reference(s)
Electrophilic Aromatic Substitution Various Electrophiles 2, 3, 5, 6 Halogens, Acyl groups, etc. nih.gov
Palladium-Catalyzed Direct Arylation Pd Catalyst, Base C-H bonds adjacent to N-aryl groups Extended π-systems nih.gov
Conversion of Thiazol-2-yl Substituents - 2, 5 Formyl groups nih.gov
Tandem Hydroarylation/1,2-Aryl Shift Cationic Gold Catalyst 2, 5 π-Expanded systems researchgate.net

Peripheral Substituent Introduction at C-2, C-5, C-3, and C-6 Positions

The functionalization of the C-2, C-5, C-3, and C-6 positions of the 1,4-dihydropyrrolo[3,2-b]pyrrole core is a primary strategy for modulating its electronic properties. A robust multicomponent reaction involving amines, aldehydes, and diacetyl, often catalyzed by iron salts, has proven effective for installing a wide array of substituents at the C-2 and C-5 positions. acs.orgnih.gov This method allows for the introduction of both electron-rich and sterically hindered groups. nih.govresearchgate.net

For instance, very electron-rich substituents such as 4-Me2NC6H4, 3-(OH)C6H4, and pyrrol-2-yl have been successfully appended to the pyrrolo[3,2-b]pyrrole core. acs.orgnih.gov Similarly, sterically demanding groups like 2-ClC6H4, 2-BrC6H4, and 2-CNC6H4 can be incorporated. acs.orgnih.gov The reaction conditions, typically a two-step process in a toluene/acetic acid mixture, have been optimized to achieve yields ranging from 6% to 69%. acs.orgnih.gov

Beyond simple aryl groups, this methodology has been extended to include more complex and functional moieties. Substituents ranging from coumarin, quinoline (B57606), and phthalimide (B116566) to larger systems like truxene (B166851) have been successfully introduced, enabling fine-tuning of photophysical properties such as Stokes shift and emission color. acs.orgnih.gov Furthermore, the introduction of formyl groups at the 2- and 5-positions has been achieved through the conversion of thiazol-2-yl substituents, providing a gateway to further functionalization. nih.gov

The introduction of substituents at the C-3 and C-6 positions is less direct and often relies on post-synthesis modifications. One notable example involves the reaction of a 2,5-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole with tetracyanoethylene (B109619) (TCNE). nih.gov This reaction can lead to the formation of a new benzene (B151609) ring fused to the pyrrole core, effectively functionalizing the 3- and 3a- positions, as well as the 6- and 6a- positions in a tandem process. nih.gov

Table 1: Examples of Substituents Introduced at C-2 and C-5 Positions

Substituent Type Examples Reference
Electron-Rich 4-Me2NC6H4, 3-(OH)C6H4, pyrrol-2-yl nih.gov, acs.org
Sterically Hindered 2-ClC6H4, 2-BrC6H4, 2-CNC6H4 nih.gov, acs.org
Functional Heterocycles Coumarin, Quinoline, Phthalimide nih.gov, acs.org
Formyl Precursors Thiazol-2-yl nih.gov

N-Substitution Strategies (e.g., Methylation for 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole)

The nitrogen atoms at the 1- and 4-positions of the dihydropyrrolopyrrole core provide another avenue for functionalization. The multicomponent synthesis readily allows for the incorporation of various aryl amines, leading to N-aryl substituted derivatives. nih.gov This approach enables the introduction of a wide range of substituents on the N-aryl rings, thereby influencing the electronic properties and solubility of the final molecule. For example, anilines bearing sterically hindered groups such as 2-(TMS-C≡C)C6H4 have been successfully employed. acs.orgnih.gov

While the multicomponent reaction is highly versatile for introducing N-aryl groups, the synthesis of N-alkyl derivatives, such as the titular this compound, typically requires a different strategic approach. Direct N-alkylation of the parent NH-unsubstituted 1,4-dihydropyrrolo[3,2-b]pyrrole or its derivatives can be achieved using standard alkylating agents. Although the provided literature does not detail a specific procedure for the methylation of 1,4-dihydropyrrolo[3,2-b]pyrrole, general organic synthesis principles suggest that reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base would be effective for this transformation. The ability to introduce different N-substituents, including both aryl and alkyl groups, is critical for tailoring the molecule's properties for specific applications.

Table 2: N-Substitution Approaches

Substitution Strategy Reagents/Precursors Resulting N-Substituent Reference
Multicomponent Reaction Substituted Anilines Aryl Groups nih.gov, acs.org
Post-synthesis Alkylation Alkyl Halides (e.g., Methyl Iodide) Alkyl Groups (e.g., Methyl) General Synthetic Knowledge

π-Expansion Techniques and Ladder-Type Heteroacene Formation

Expanding the π-conjugated system of the 1,4-dihydropyrrolo[3,2-b]pyrrole core is a key strategy for developing materials with red-shifted absorption and emission, making them suitable for various optoelectronic applications. rsc.org These π-expanded structures often take the form of ladder-type heteroacenes, which are planar, rigid molecules with extended conjugation. nih.govacs.org

Several techniques have been developed for the π-expansion of the DHPP core. One approach involves the use of building blocks that can react with the existing DHPP framework to form additional fused rings. The reaction with tetracyanoethylene (TCNE) is a prime example, where the outcome is highly dependent on the substituents at the C-2 and C-5 positions. nih.gov With electron-donating groups, an addition-elimination reaction occurs, while with very electron-rich heterocycles at these positions, a second addition and subsequent aromatization can lead to the formation of a new benzene ring. nih.gov

Another powerful method for creating ladder-type structures is through intramolecular direct arylation. nih.govacs.org This strategy involves synthesizing DHPP derivatives with appropriately positioned reactive groups that can undergo cyclization to form fused aromatic rings. This has been successfully employed to create planarized heteroacenes with up to 14 conjugated rings. nih.govacs.org

Furthermore, the Sonogashira coupling reaction has been utilized to introduce arylethynylaryl substituents at the 2- and 5-positions, which effectively extends the π-conjugation. rsc.org This approach leads to a significant bathochromic shift in both absorption and emission spectra. rsc.org A tandem intramolecular hydroarylation of alkynes accompanied by a 1,2-aryl shift has also been reported, leading to unique π-expanded, centrosymmetric pyrrolo[3,2-b]pyrroles. researchgate.net These advanced synthetic methodologies provide access to a diverse range of π-expanded DHPP derivatives with tunable photophysical properties. scielo.brscielo.br

Table 3: π-Expansion Methodologies

Technique Key Reagents/Conditions Outcome Reference
Reaction with TCNE Tetracyanoethylene, Electron-donating substituents Fused ring formation nih.gov
Intramolecular Direct Arylation Pre-functionalized DHPPs Planar, ladder-type heteroacenes nih.gov, acs.org
Sonogashira Coupling Aryl halides, Terminal alkynes, Pd/Cu catalyst Arylethynylaryl substituted DHPPs rsc.org
Intramolecular Hydroarylation Alkyne-substituted DHPPs, Gold catalyst π-expanded, centrosymmetric systems researchgate.net

Theoretical and Computational Investigations of 1,4 Dihydropyrrolo 3,2 B Pyrrole Electronic Structure

Quantum Chemical Methods Applied to Electronic Structure Elucidation

A variety of quantum chemical methods are employed to unravel the electronic characteristics of the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) system. These computational tools allow for the accurate prediction of molecular geometries, electronic transitions, and charge distribution, which are fundamental to understanding their photophysical properties.

Density Functional Theory (DFT) is a cornerstone for investigating the ground-state properties of DHPP systems. nih.gov Researchers use DFT methods, often with functionals like B3LYP or PBE0, to optimize molecular geometries and calculate electronic properties. nih.gov These calculations have been instrumental in understanding how different electron-donating or electron-withdrawing substituents affect the stability and electronic landscape of the DHPP core. nih.gov

Time-Dependent Density Functional Theory (TDDFT) extends these investigations to the excited states. researchgate.net This method is crucial for simulating and interpreting the UV-visible absorption and emission spectra of DHPP derivatives. mdpi.comresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TDDFT helps to explain phenomena such as the color, fluorescence, and intramolecular charge transfer characteristics of these molecules. researchgate.netnih.gov For instance, TDDFT calculations have revealed that electronic transitions in many DHPP derivatives are primarily of a multicenter charge-transfer nature, with electron density moving from the central DHPP scaffold to peripheral acceptor groups. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of DHPPs. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The DHPP core is recognized as an exceptionally strong electron donor, which is reflected in its high-energy HOMO level, calculated to be around -4.6 eV for some ladder-type heteroacenes. umk.pl

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally indicates higher reactivity and is associated with absorption at longer wavelengths. irjweb.com In Donor-Acceptor (D-A) systems based on the DHPP core, the HOMO is typically localized on the electron-rich DHPP donor, while the LUMO is spread across the electron-accepting moieties. researchgate.netmdpi.com This spatial separation of the FMOs is a hallmark of efficient charge-transfer systems. nih.gov The electronic transition from the HOMO to the LUMO is often the dominant transition observed in the absorption spectrum. mdpi.com

Derivative SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
DPP-DPP-5.74-2.023.72
DPP-DAP-5.80-2.443.36
DPP-BTPBF-5.87-3.102.77
P(DPP-DPP)-5.5-4.21.3
P(DPP-DAP)-5.6-4.61.0
P(DPP-BTPBF)-5.7-4.80.9

Data compiled from studies on related diketopyrrolopyrrole (DPP) systems, illustrating trends in FMO energies. mdpi.com The values for polymers (P) are estimated from electrochemical measurements.

Analysis of π-Electron Delocalization and Aromaticity in Pyrrolo[3,2-b]pyrrole (B15495793) Systems

The pyrrolo[3,2-b]pyrrole core is a 10π-electron aromatic system, conforming to Hückel's rule (4n+2 π-electrons). nih.govwikipedia.org This aromaticity is a result of the delocalization of the lone pair of electrons from each of the two nitrogen atoms into the bicyclic ring system. libretexts.org This extensive π-electron delocalization is responsible for the planarity of the core and its remarkable electronic properties. The parent 1,4-dihydropyrrolo[3,2-b]pyrrole is considered the most electron-rich simple aromatic heterocycle. nih.govresearchgate.net This high electron density makes the core highly susceptible to electrophilic aromatic substitution. nih.gov The delocalized π-system also forms the basis for the strong electronic coupling observed between the core and any attached substituent groups, which is fundamental to its use in functional dyes. nih.govacs.org

Computational Modeling of Excited State Phenomena

Computational modeling is indispensable for deciphering the complex photophysical behaviors that occur after a molecule absorbs light. For DHPP systems, this includes phenomena like symmetry breaking and charge transfer, which are key to their applications in molecular photonics. researchgate.net

One of the most intriguing photophysical phenomena observed in centrosymmetric, quadrupolar DHPP derivatives is spontaneous symmetry breaking in the excited state (ES-SB). researchgate.netresearchgate.net Molecules with an Acceptor-Donor-Acceptor (A-D-A) architecture, while symmetric in their ground state, can adopt a dipolar structure in the excited state. researchgate.netnih.gov This symmetry breaking is often triggered by the instantaneous orientation of surrounding solvent molecules. researchgate.net

The result of ES-SB is a significant increase in the dipole moment of the excited state, leading to pronounced solvatofluorochromism—a strong dependence of the fluorescence emission wavelength on the polarity of the solvent. nih.govresearchgate.net Theoretical calculations, particularly TDDFT, are used to model this process, revealing how the charge distribution shifts from a symmetrical quadrupolar state to an asymmetrical dipolar state upon relaxation in the excited state. researchgate.net These studies have been crucial in formulating and validating theories of ES-SB in these complex dyes. nih.gov

The exceptionally electron-rich nature of the DHPP core makes it an ideal building block for D-A systems. nih.govnih.gov When the DHPP core (D) is linked to one or more electron-withdrawing groups (A), the resulting molecule often exhibits strong intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netrsc.org

Computational studies are vital for characterizing the nature and extent of this charge transfer. nih.gov Analysis of the molecular orbitals shows that the HOMO is typically centered on the DHPP donor, while the LUMO is located on the acceptor units. nih.gov The electronic transition from the ground state to the first excited state (S₀ → S₁) can therefore be described as a HOMO→LUMO transition, which corresponds to a significant shift of electron density from the donor to the acceptor. nih.gov This ICT state is highly polarized and is responsible for the unique optical properties of these materials, such as red-shifted absorption and polarity-sensitive fluorescence. nih.govrsc.org In some strongly polarized D-A systems, the charge transfer is so efficient that it can lead to quenching of fluorescence. nih.gov

Theoretical Studies on Reorganization Energies for Charge Transport

A key parameter in evaluating the charge transport efficiency of a material is the reorganization energy (λ). This energy corresponds to the geometric relaxation energy of a molecule as it transitions between its neutral and charged states. A lower reorganization energy is generally indicative of a more rigid molecular structure, which facilitates faster charge hopping between adjacent molecules in a material, thereby leading to higher charge carrier mobility. The total reorganization energy is comprised of contributions from both the molecule itself (internal reorganization energy) and the surrounding medium (external reorganization energy). Computational studies typically focus on the internal reorganization energy for hole (λh) and electron (λe) transport.

While specific theoretical studies on the reorganization energies of 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole are not extensively documented in the literature, valuable insights can be drawn from computational investigations of closely related derivatives. A notable study focused on a series of 1,4-dihydropyrrolo[3,2-b]pyrrole-cored molecules featuring oligo(thienylenevinylene) arms. The calculated reorganization energies for these derivatives suggest that the 1,4-dihydropyrrolo[3,2-b]pyrrole core is a promising component for creating materials with balanced charge transport properties. nih.gov

The investigation into these derivatives revealed that modifications to the molecular structure, such as the number and position of the thienylenevinylene arms, have a significant impact on their reorganization energies. nih.gov This highlights the tunability of the charge transport characteristics of materials based on the 1,4-dihydropyrrolo[3,2-b]pyrrole framework. The calculated reorganization energies for both hole and electron transport in these model compounds were found to be in a range that suggests they could function as effective ambipolar transport materials under suitable conditions. nih.gov

Below is a table summarizing the calculated reorganization energies for selected 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives from the aforementioned study. It is important to note that these values are for molecules with larger, more complex substituents than the simple methyl groups of this compound. However, they provide a valuable theoretical basis for understanding the intrinsic potential of the N-alkylated 1,4-dihydropyrrolo[3,2-b]pyrrole core in charge transport applications. The substitution with smaller methyl groups is generally expected to have a less pronounced effect on the electronic structure of the core compared to the larger conjugated arms in the studied models.

Calculated Reorganization Energies for Selected 1,4-Dihydropyrrolo[3,2-b]pyrrole Derivatives

Moleculeλh (eV)λe (eV)
Derivative with two arms (a, c positions)0.2830.291
Derivative with two arms (a, d positions)0.2950.302
Derivative with four arms0.2690.277

Data sourced from theoretical studies on 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives with thienylenevinylene arms. nih.gov The positions 'a' and 'c' refer to substitution at the 2 and 5 positions of the pyrrolo[3,2-b]pyrrole core, while 'a' and 'd' refer to substitution at the 2 and 6 positions.

The relatively low and balanced values for both hole and electron reorganization energies in these derivatives underscore the potential of the 1,4-dihydropyrrolo[3,2-b]pyrrole scaffold in designing efficient ambipolar organic semiconductors. nih.gov The intrinsic electron-rich nature of the pyrrolopyrrole core contributes to its effectiveness as a hole-transporting moiety, and further functionalization can modulate its electron-transporting capabilities.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Spectroscopic Techniques for Electronic and Molecular Architecture Assessment

Spectroscopy is a cornerstone in the characterization of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) systems, enabling detailed analysis of their electronic and molecular frameworks.

While specific He(I) Photoelectron Spectroscopy (PES) data for 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole is not extensively detailed in the reviewed literature, this technique is invaluable for determining the ionization potentials of molecules. For the pyrrolo[3,2-b]pyrrole (B15495793) core, PES would provide experimental quantification of the energy levels of its molecular orbitals. This information is crucial for understanding its electron-donating capabilities, which is a key characteristic of this electron-rich heterocyclic system. The analysis of the resulting spectra would reveal the energies required to eject electrons from the highest occupied molecular orbitals (HOMO), offering direct insight into the compound's electronic structure and its behavior in charge-transfer processes.

Electronic absorption spectroscopy is widely used to study the π-conjugated systems of 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) derivatives. The absorption maxima (λmax) and molar absorption coefficients (ε) are sensitive to the molecular structure, particularly the nature of substituents on the core.

Derivatives of the DHPP core designed as acceptor-donor-acceptor (A-D-A) dyes exhibit absorption maxima that can be tuned across the visible spectrum, typically ranging from 470 nm to 620 nm. nih.govrsc.org The molar absorption coefficients for these compounds are generally high, falling in the range of 104 to 105 M−1 cm−1. nih.gov For instance, unsymmetrical DHPPs show distinct absorption characteristics; a 5-p-diethylaminophenyl substituted derivative has a red-shifted λab of 346 nm due to an efficient intramolecular charge transfer structure, whereas a 6-p-diethylaminophenyl substituted analogue absorbs at 308 nm. rsc.org

The position of the absorption bands is significantly influenced by the electronic properties of the substituents attached to the DHPP core. Attaching strongly electron-deficient heterocycles like benzoxadiazole or benzothiadiazole leads to markedly red-shifted absorption. nih.govrsc.org Studies on quadrupolar derivatives show that the nature of the flanking groups dictates the transition energies. nih.govacs.orgacs.org For example, the lowest energy one-photon absorption band is typically assigned to the S0 → S1 (HOMO → LUMO) transition. nih.govacs.orgacs.org

Table 1: UV-Vis Absorption Data for Selected 1,4-Dihydropyrrolo[3,2-b]pyrrole Derivatives

Derivative λmax (nm) Solvent Reference
5-p-diethylaminophenyl substituted 346 Not Specified rsc.org
6-p-diethylaminophenyl substituted 308 Not Specified rsc.org
Quadrupolar dyes with electron-accepting heterocycles 470-620 Various nih.govrsc.org
2,5-Bis(4-nitrophenyl)-1,4-bis(4-octylphenyl) derivative Not Specified Various nih.gov

Experimental FTIR and Raman spectra for this compound are not widely published. However, the expected vibrational modes can be predicted based on its structure and by comparison with the parent pyrrole (B145914) molecule. researchgate.net The spectra would be dominated by characteristic bands corresponding to:

C-H stretching vibrations from the methyl groups and the aromatic pyrrole rings.

N-CH₃ stretching and bending modes.

C-N stretching vibrations within the heterocyclic framework.

C=C stretching and ring deformation modes of the fused pyrrole system.

These vibrational signatures are essential for confirming the presence of specific functional groups and for analyzing the conformational properties of the molecule. For substituted derivatives, new bands corresponding to the substituents' functional groups would also appear, providing a complete vibrational fingerprint of the molecule.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of DHPP derivatives. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in the molecule.

For complex derivatives, such as those substituted with aryl and chloroquinoline groups, detailed NMR assignments have been reported. nih.gov For example, in a 1,4-bis(4-(tert-butyl)phenyl)-2,5-bis(2-chloroquinolin-3-yl) derivative, the proton signals appear in distinct regions, with aromatic protons of the quinoline (B57606) and phenyl groups resonating downfield, while the pyrrole proton signal (at position 3 and 6) appears as a singlet, and the tert-butyl protons are observed upfield. nih.gov The ¹³C NMR spectra are equally informative, with signals corresponding to the different carbon environments of the DHPP core and its various substituents. nih.gov

Table 2: Representative NMR Data for a Substituted 1,4-Dihydropyrrolo[3,2-b]pyrrole Derivative Derivative: 3,3′-(1,4-Bis(4-(tert-butyl)phenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-diyl)bis(2-chloroquinoline) (4a) nih.gov

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment
¹H 8.11 d, quinoline-H
¹H 8.03 td, quinoline-H
¹H 7.74–7.70 m, quinoline-H
¹H 7.55–7.52 m, quinoline-H
¹H 7.28 d, N-aryl-H
¹H 7.18 d, N-aryl-H
¹H 6.59 s, pyrrole-H
¹H 1.26 s, tert-butyl-H
¹³C 150.5, 148.7, 146.4 Aromatic C
¹³C 140.2, 136.9 Aromatic C
¹³C 130.9, 130.6, 130.5 Aromatic C
¹³C 128.2, 127.5, 127.3 Aromatic C
¹³C 126.8, 126.2, 123.7 Aromatic C
¹³C 97.6 Pyrrole C-H
¹³C 34.5 Quaternary C (tert-butyl)
¹³C 31.3 Methyl C (tert-butyl)

Chiroptical Spectroscopy for Enantiomeric Analysis (e.g., Circular Dichroism)

While the this compound molecule itself is achiral, chirality can be introduced by incorporating chiral substituents or by creating larger, sterically constrained structures. The chiroptical properties of such systems are then investigated using techniques like Electronic Circular Dichroism (ECD).

A notable example involves the synthesis of heterohelicenes that incorporate the DHPP moiety as their central core. nih.govresearchgate.net These π-expanded, helical molecules are inherently chiral. Chiroptical measurements of these compounds reveal significant activity, including excellent circularly polarized luminescence (CPL) brightness, which in one case reached 30 M⁻¹ cm⁻¹. nih.govresearchgate.net ECD spectroscopy is crucial for confirming the enantiomeric purity of these chiral derivatives and for studying their supramolecular aggregation into chiral assemblies. nih.govnih.gov

Solid-State Structural Determination and Crystallographic Analysis

X-ray crystallography provides unambiguous proof of the molecular structure and offers detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. The first crystal structure of a TetraAryl-1,4-dihydroPyrrolo[3,2-b]Pyrrole (TAPP) derivative revealed important conformational details. nih.gov

The analysis showed that the molecule is not planar. The dihedral angle between the aryl rings at positions 2 and 5 and the central pyrrolopyrrole core was found to be 35.6 degrees. nih.gov Furthermore, the N-aryl rings are even more twisted, with a dihedral angle of 45.8 degrees relative to the core. nih.gov This twisted conformation is a result of steric hindrance between the bulky substituents and has significant implications for the extent of π-conjugation across the molecule, which in turn influences its electronic and photophysical properties. Crystal structures of other complex derivatives confirm this general trend of non-planar geometries in the solid state. nih.gov

Table 3: Key Structural Parameters for a Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (TAPP) Derivative nih.gov

Parameter Value Description
Dihedral Angle (C-Aryl vs. Core) 35.6° Twist of the aryl substituents at positions 2 and 5 relative to the central DHPP plane.
Dihedral Angle (N-Aryl vs. Core) 45.8° Twist of the aryl substituents at the nitrogen atoms relative to the central DHPP plane.

X-ray Crystallography for Molecular Geometry and Packing Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into the molecular geometry, conformational preferences, and intermolecular interactions that dictate the solid-state properties of a compound. While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, comprehensive structural studies have been performed on closely related derivatives, particularly the 1,2,4,5-tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles (TAPPs). The data from these analogues offer a clear understanding of the fundamental geometry and packing behavior of the core 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) skeleton.

Molecular Geometry

The central DHPP core, composed of two fused five-membered pyrrole rings, forms a planar, electron-rich heterocyclic system. The geometry of this core is significantly influenced by the nature of the substituents at the 1, 2, 4, and 5 positions. In studies of TAPP derivatives, the most notable geometric feature is the torsional or dihedral angle between the plane of the central DHPP core and the planes of the aryl substituents.

Table 1: Representative Dihedral Angles in TAPP Derivatives
Compound DerivativeSubstituent PositionsDihedral Angle (°)Reference
2,5-Bis(4-nitrophenyl)-1,4-bis(4-octylphenyl)-DHPP2,5-Aryl Rings vs. Core35.6 nih.gov
1,2,4,5-Tetraphenyl-DHPP (Computed S₁ State)2,5-Phenyl Rings vs. Core~20 (rotation) nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For the DHPP class of compounds, these interactions are critical in determining solid-state properties such as fluorescence.

In the crystalline state, TAPP derivatives have been shown to engage in intermolecular hydrogen bonding. nih.govrsc.org These interactions can modify the dihedral angles between the donor and acceptor moieties within the molecule, which in turn is a primary reason for strong emission in the solid state. nih.govrsc.org The packing of these molecules often creates short interatomic contacts, which can influence the photophysical properties, sometimes leading to shifts in absorption maxima compared to their behavior in solution. rsc.org For example, a 1,2,4,5-tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrrole bearing 4-benzothiadiazolyl groups is strongly emissive in its crystalline form, a property attributed to the influence of intermolecular hydrogen bonds on the molecular conformation. nih.gov

While the parent DHPP has N-H bonds that can act as hydrogen bond donors, the N-methylation in this compound removes this capability. Therefore, its crystal packing would be primarily dictated by weaker van der Waals forces and potentially C-H···π interactions involving the pyrrole rings. The absence of strong hydrogen bonding donors might lead to a different packing motif compared to the unsubstituted or tetra-aryl substituted analogues.

Table 2: Crystallographic Data for a Representative Fused DHPP Derivative (10a)
ParameterValue
Empirical FormulaC₄₄H₃₀Cl₂N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.2398(3)
b (Å)11.2359(3)
c (Å)21.0425(5)
α (°)90
β (°)101.439(1)
γ (°)90
Volume (ų)3297.8(1)
Z4

Data obtained from the supplementary information for a complex quinoline-fused pyrrolo[3,2-b]pyrrole derivative (10a) as a representative example of a well-characterized crystal structure from this class. acs.org

Reactivity and Transformation Studies of 1,4 Dihydropyrrolo 3,2 B Pyrrole Scaffolds

Electrophilic Aromatic Substitution Reactions on the Core Structure

The high electron density of the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) system renders it highly susceptible to electrophilic aromatic substitution. nih.govresearchgate.net This reactivity is a cornerstone for the functionalization of the core structure. The parent DHPPs are among the most electron-rich simple aromatic heterocycles known. nih.gov Due to this enhanced nucleophilicity compared to less electron-rich aromatics like benzene (B151609), electrophilic substitution reactions can often proceed under mild conditions. pearson.com

Research has demonstrated that the positions 3 and 6 of the DHPP core are particularly reactive towards electrophiles, which is a key feature for introducing π-extensions and creating curvature in the molecular structure. nih.govacs.org While specific studies focusing solely on 1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole are not extensively detailed in the provided context, the general reactivity pattern of the DHPP scaffold suggests that it would readily undergo reactions such as halogenation, formylation, and acylation at these positions. The ability to introduce functional groups through electrophilic substitution is a critical step in the synthesis of more complex derivatives and materials. nih.gov

Intramolecular Cyclizations and Annulation Reactions for Expanded Systems

The DHPP scaffold serves as a versatile building block for the construction of larger, π-expanded heteroacenes and other complex polycyclic aromatic systems. nih.govumk.pl Intramolecular cyclization and annulation reactions are key strategies to achieve these expanded structures, leveraging the reactivity of the core and pre-installed functional groups on its periphery. researchgate.netnih.gov

One prominent approach involves intramolecular direct arylation. For instance, tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) bearing ortho-haloaryl substituents can undergo palladium-catalyzed intramolecular C-H activation to form fused, ladder-type heteroacenes. nih.govnih.gov This strategy has been successfully employed to synthesize planarized systems with up to 14 conjugated rings. nih.gov

Another powerful method is alkyne annulation. Tetraarylpyrrolo[3,2-b]pyrroles functionalized with ortho-alkynyl groups can undergo intramolecular cyclization to form new six- or seven-membered rings. nih.govacs.org The outcome of these reactions can be directed by the choice of catalyst. For example, cationic gold catalysts can promote alkyne benzannulation to form S-shaped nanographenes. nih.gov In a remarkable transformation, switching to a strong Brønsted acid catalyst can reverse the typical reaction output, leading to the formation of two seven-membered rings through a kinetically favored 6-endo-dig cyclization followed by a 1,2-vinyl shift. nih.govacs.org

These cyclization strategies have led to the creation of a diverse range of π-extended architectures, including planar, helical, and bowl-shaped nanographenes, demonstrating the synthetic utility of the DHPP core. researchgate.netumk.pl

Table 1: Examples of Intramolecular Cyclization/Annulation Reactions on DHPP Scaffolds

Starting Material TypeReaction TypeCatalyst/ReagentProduct Type
DHPP with ortho-haloaryl substituentsIntramolecular Direct ArylationPalladium catalystPlanar, ladder-type heteroacenes
DHPP with ortho-alkynyl substituentsAlkyne BenzannulationCationic gold catalystS-shaped aza-nanographenes
DHPP with ortho-alkynyl substituentsAlkyne AnnulationStrong Brønsted acid (e.g., HNTf₂)Fused systems with two 7-membered rings
DHPP with quinoline (B57606) substituentsIntramolecular Double Direct ArylationPalladium catalystLadder-type quinoline-fused systems (QFPPs)

Polymerization Mechanisms Involving Pyrrolo[3,2-b]pyrrole (B15495793) Monomers

The unique electronic properties of the DHPP core make it an attractive building block for conjugated polymers. acs.orgnsf.gov These polymers are of interest for applications in optoelectronics, such as organic photovoltaics and electrochromic devices. nsf.gov The polymerization can proceed through various mechanisms, including electropolymerization and photopolymerization.

Electropolymerization is a common method for creating conductive polymer films directly on an electrode surface. researchgate.netmaterials.international The process involves the electrochemical oxidation of monomer units to form radical cations, which then couple to form polymer chains. For pyrrole (B145914) and its derivatives, this oxidative polymerization is a well-established technique. researchgate.netgoogle.com

While specific studies on the electropolymerization of this compound are not detailed in the provided search results, the general mechanism for pyrrole polymerization can be inferred. The process is typically carried out in an acidic medium or organic solvent containing a supporting electrolyte. researchgate.net The application of an anodic potential initiates the oxidation of the monomer at the electrode surface. The resulting radical cations then dimerize and, through subsequent oxidation and deprotonation steps, propagate to form a conjugated polymer film. researchgate.net The electron-rich nature of the DHPP core would likely facilitate this oxidative process. The properties of the resulting polymer, such as conductivity and morphology, are influenced by reaction parameters like current density, monomer concentration, and temperature. researchgate.net

Certain 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives have been identified as efficient photoinitiators for radical photopolymerization. nih.govnih.govacs.org This process is advantageous for applications like 3D printing and coatings due to its rapid curing rates and spatial control. nih.gov

For example, 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN) acts as a one-component photoinitiator for the polymerization of (meth)acrylate monomers under UV/Vis LED irradiation (e.g., 365 nm and 395 nm). nih.govnih.gov The initiation mechanism involves the photolysis of the PyBN molecule. The primary transformation is believed to be the conversion of the nitro (NO₂) group to a carbonyl group, which generates phenoxy radicals. These radicals can then rearrange to form a carbonyl radical that initiates the polymerization of the acrylate (B77674) monomer. nih.govacs.org

The photoinitiation ability of these DHPP derivatives can be tuned by modifying their chemical structure. For instance, introducing trifluoromethyl (-CF₃) groups can extend the absorption band, enabling photoinitiation with visible light (e.g., 405 nm LED). researchgate.netresearchgate.net The efficiency of these DHPP-based photoinitiators highlights their potential in advanced manufacturing technologies. nih.govacs.org

Table 2: Performance of Pyrrolo[3,2-b]pyrrole-Based Photoinitiators

PhotoinitiatorIrradiation Wavelength (nm)Monomer SystemKey Finding
PyBN (Nitro-substituted DHPP)365 & 395(Meth)acrylatesAchieved up to 99.86% double bond conversion. nih.gov
PyBN with Camphorquinone (B77051) (CQ)470(Meth)acrylatesActs as a two-component system with synergistic interaction. nih.gov
PyBF (Trifluoromethyl-substituted DHPP)405AcrylatesShows efficient photoinitiation ability in the visible light range. researchgate.netresearchgate.net

Post-Synthetic Modifications and Scaffold Diversification

The 1,4-dihydropyrrolo[3,2-b]pyrrole scaffold is highly amenable to post-synthetic modifications, allowing for the diversification of its structure and properties after the core has been formed. researchgate.netacs.org This versatility is crucial for creating a wide array of functional materials. The development of optimized, one-pot multicomponent reactions has made various tetraarylpyrrolo[3,2-b]pyrroles (TAPPs) readily accessible, providing a platform for further chemical exploration. researchgate.netacs.orgacs.org

One key strategy for diversification is the introduction of formyl groups at the 2 and 5 positions of the DHPP core. This can be achieved by converting thiazol-2-yl substituents, which are accessible synthetically. acs.org These formyl groups serve as versatile handles for subsequent reactions like Knoevenagel condensation or Wittig reactions, enabling the construction of centrosymmetric A-π-D-π-A frameworks with significant two-photon absorption properties. acs.org

The scope of the multicomponent synthesis itself has been expanded to include a wide range of substituents, including very electron-rich groups (e.g., 4-Me₂NC₆H₄) and sterically hindered moieties (e.g., 2-BrC₆H₄). nih.govacs.org This allows for the direct incorporation of diverse functionalities. Furthermore, linking the electron-rich DHPP core to strongly electron-accepting heterocycles like benzoxadiazole or benzothiadiazole leads to quadrupolar dyes with red-shifted absorption and emission, demonstrating how peripheral modifications can fine-tune optoelectronic properties. rsc.orgrsc.orgnih.gov These modifications are critical for developing advanced materials for applications such as organic light-emitting diodes (OLEDs). nih.gov

Research Applications in Advanced Materials Science Focusing on Design Principles and Concepts

Design of Organic Electronic Materials with Pyrrolo[3,2-b]pyrrole (B15495793) Cores

The pyrrolo[3,2-b]pyrrole scaffold is an exceptional core for the development of novel organic electronic materials. Its inherent electron-rich nature, coupled with a structure that can be readily functionalized, provides a powerful platform for creating materials with tailored optoelectronic properties. researchgate.netresearchgate.net The synthetic accessibility of these compounds, often through straightforward one-pot reactions, further enhances their appeal for creating a diverse range of functional π-systems. ufpa.bracs.orgdaneshyari.com

The electronic properties of materials based on the pyrrolo[3,2-b]pyrrole core can be systematically modulated through strategic structural modifications. The introduction of various substituents at the periphery of the pyrrole (B145914) rings allows for fine-tuning of the material's energy levels and charge transport characteristics. For instance, attaching electron-withdrawing or electron-donating groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org

Expanding the π-conjugated system of the pyrrolo[3,2-b]pyrrole core is another effective strategy to manipulate its electronic properties. acs.org This can be achieved by fusing additional aromatic rings to the core, leading to a bathochromic (red) shift in the absorption and emission spectra. nih.gov Such π-extended systems have been shown to possess HOMO energy levels around -4.6 eV, indicating their electron-rich character. ufpa.brimdea.org The planarity of the molecule also plays a crucial role; a more planar structure can lead to enhanced electronic coupling and improved charge transport. nih.gov The geometry of these molecules often adopts a propeller-like or butterfly-shaped conformation, which influences their photophysical behavior. researchgate.netrsc.org

Furthermore, the creation of donor-acceptor (D-A) copolymers incorporating the pyrrolo[3,2-b]pyrrole unit as the donor has been demonstrated to be a viable approach for tuning optoelectronic properties for applications in electrochromics and organic photovoltaics. nsf.gov The ability to create both planar and curved structures with up to 14 conjugated rings opens up a vast chemical space for exploration. acs.org

The pyrrolo[3,2-b]pyrrole core is an excellent scaffold for designing materials with significant two-photon absorption (2PA) properties. nih.govnih.gov The general strategy involves the creation of quadrupolar A-D-A (acceptor-donor-acceptor) or D-A-D (donor-acceptor-donor) chromophores, where the electron-rich pyrrolo[3,2-b]pyrrole acts as the central donor. nih.gov

Attaching electron-withdrawing groups, such as 4-nitrophenyl substituents, to the 2 and 5 positions of the pyrrolo[3,2-b]pyrrole core results in a significant quadrupolar character, leading to large 2PA cross-section values (σ2PA) in the range of 10²–10³ GM. nih.govnih.gov These large values are typically observed at wavelengths corresponding to two-photon allowed but one-photon forbidden transitions. nih.govnih.gov Theoretical calculations suggest that increasing the planarity of the molecule, for instance by removing N-substituents, can further enhance the σ2PA values. nih.govnih.gov

The extent of conjugation between the donor core and the acceptor units is a critical factor. A moderate dihedral angle between the aryl rings and the pyrrolopyrrole core allows for sufficient orbital overlap and a highly polarizable link between the peripheral electron-withdrawing groups. nih.gov More recent developments have shown that π-expanded derivatives can exhibit remarkably high peak σ2PA values, reaching up to approximately 2400 GM. rsc.orgrsc.org

Application as Core Building Blocks in Functional Architectures

The versatility of the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) framework allows for its integration as a core building block in a variety of functional molecular architectures, leading to applications in solar cells, photopolymerization, and stimuli-responsive materials. ufpa.br

Derivatives of pyrrolo[3,2-b]pyrrole have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). scielo.br A common design for these dyes is a donor-π-acceptor (D-π-A) configuration, where the electron-rich pyrrolo[3,2-b]pyrrole serves as the donor core. scielo.br The π-bridge facilitates charge separation, and an acceptor group, which also functions as an anchoring group, is necessary for grafting the dye onto the surface of a semiconductor material like titanium dioxide (TiO₂). scielo.brnih.gov

The design of the anchoring group is critical for efficient electron injection from the dye's excited state into the conduction band of the mesoporous TiO₂ film. scielo.brnih.govresearchgate.net Carboxylic acid (-COOH) and cyanoacrylic acid groups are commonly used as anchoring groups in these DSSC dyes. scielo.brnih.gov Upon photoexcitation, an electron is generated in the pyrrolo[3,2-b]pyrrole core and is injected into the TiO₂ conduction band through the anchoring group. scielo.br The oxidized dye is then regenerated by the electrolyte, completing the circuit. scielo.br The performance of DSSCs based on these dyes is influenced by factors such as the dihedral angles between the pyrrole moieties and neighboring units, which can affect charge separation. researchgate.net

Pyrrolo[3,2-b]pyrrole derivatives have emerged as highly efficient photoinitiators for radical photopolymerization of various (meth)acrylate monomers and prepolymers. nih.gov Their wide absorption bands, which can be tuned through structural modifications, make them suitable for photopolymerization under different wavelengths of light, including LED illumination at 365, 395, and 405 nm. nih.govustc.edu.cn

The photoinitiation mechanism can involve the photolysis of the pyrrolo[3,2-b]pyrrole derivative to generate radicals that initiate the polymerization process. nih.gov For example, derivatives with nitro groups can undergo a nitro-to-carbonyl conversion upon irradiation, leading to the formation of radicals capable of initiating polymerization. nih.gov The introduction of substituents like trifluoromethyl (-CF₃) groups has been shown to enhance the photoinitiation ability. researchgate.netaip.org These compounds can be used as single-component photoinitiators or as part of two-component systems, for instance, in conjunction with camphorquinone (B77051) (CQ), where they can act as a co-initiator. nih.gov

Certain derivatives of pyrrolo[3,2-b]pyrrole exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. researchgate.netnih.govglobethesis.com This property is in contrast to the more common aggregation-caused quenching (ACQ). globethesis.com The AIE effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. rsc.org

Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research with Pyrrolo[3,2-b]pyrrole Ligands

The unique electronic and structural characteristics of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives, particularly tetraarylpyrrolo[3,2-b]pyrroles (TAPPs), make them exceptional candidates for the construction of advanced materials. Their electron-rich nature, rigid core, and the ability to be functionalized at multiple positions allow for the rational design of ligands for coordination with metal ions. This has led to their exploration in the development of Metal-Organic Frameworks (MOFs), which are crystalline porous materials with a wide range of applications.

Ligand Design for Metal Complexation (e.g., Cadmium, Gold, Silver, Zinc)

The design of pyrrolo[3,2-b]pyrrole-based ligands for metal complexation is a key step in dictating the final architecture and properties of the resulting MOFs. The core principle involves the strategic placement of coordinating functional groups on the TAPP scaffold to direct the assembly of the metal-ligand network. Research has demonstrated the successful incorporation of various donor functionalities to facilitate coordination with a range of metal ions, including cadmium (Cd), silver (Ag), and zinc (Zn). While gold catalysis is employed in the synthesis of pyrrolo[3,2-b]pyrrole compounds, the formation of gold-based MOFs using these specific ligands is not extensively documented in the available literature.

To achieve targeted metal-organic frameworks, TAPP ligands have been synthesized with specific coordinating arms. Examples of these tailored ligands include those bearing nitrile, carboxylate, and mixed imidazole-carboxylate functionalities. The choice of the coordinating group is crucial as it influences the coordination mode with the metal center and, consequently, the topology of the resulting framework.

For instance, a TAPP ligand functionalized with nitrile groups has been utilized for complexation with silver ions. In another design, dicarboxylate functionalities have been appended to the TAPP core to create a ligand suitable for forming robust frameworks with zinc and cadmium. The geometric disposition of these coordinating groups on the rigid pyrrolo[3,2-b]pyrrole platform allows for predictable coordination patterns, which is fundamental to the design of crystalline MOFs with desired structures.

The following table summarizes the design of various TAPP-based ligands for complexation with specific metals:

Ligand Functional GroupTarget Metal Ion(s)Rationale for Functional Group Choice
NitrileSilver (Ag)Linear coordination preference of Ag(I) with nitriles can lead to specific network topologies.
DicarboxylateZinc (Zn), Cadmium (Cd)Strong and versatile coordination of carboxylates with Zn(II) and Cd(II) promotes the formation of stable, porous frameworks.
Imidazole-CarboxylateCadmium (Cd)Mixed-donor ligands can offer more complex coordination environments and potentially lead to novel framework architectures.

Exploration of Framework Architectures and Their Functional Implications

The coordination of these specifically designed pyrrolo[3,2-b]pyrrole-based ligands with metal ions has led to the formation of diverse and fascinating framework architectures. These architectures, in turn, give rise to a range of functional properties, including luminescence, porosity for gas sorption, and potential for sensing applications.

Silver-Based MOF: The reaction of a nitrile-functionalized TAPP ligand with silver has resulted in the formation of a three-dimensional coordination polymer. The resulting structure is a highly complex, eightfold-interpenetrated diamondoid material. This intricate architecture demonstrates the ability of the TAPP ligand to direct the formation of extended, non-covalent networks. A significant functional implication of this silver-based MOF is its notable luminescence in the solid state, a property inherited from the fluorescent TAPP core.

Zinc-Based MOF: Using a dicarboxylate-functionalized TAPP ligand, a porous MOF with zinc has been constructed. This framework exhibits a pcu topology. A key functional aspect of this zinc-based MOF is its solid-state luminescence. Furthermore, the porous nature of the framework allows for the exchange of guest molecules, which is accompanied by a reversible switching of its emission color. This responsive behavior makes it a promising material for chemical sensing applications.

Cadmium-Based MOFs: Two distinct cadmium-based MOFs have been synthesized using different TAPP ligands. The first, constructed with a dicarboxylate ligand, is isostructural to the zinc analogue, also displaying a pcu topology. The second, formed with a mixed imidazole-carboxylate TAPP ligand, results in a non-emissive, twofold interpenetrated framework with a pts topology. This particular framework is characterized by a remarkably long hexagonal pitch of 100.3 Å. The functional implication of this highly porous, non-interpenetrated structure is its impressive capacity for carbon dioxide uptake, adsorbing 22 wt% CO2 at 278 K and 1 bar. This highlights the potential of TAPP-based MOFs in gas storage and separation technologies.

The table below provides a summary of the framework architectures and their functional implications for different metal-TAPP MOFs.

Metal IonLigand TypeFramework TopologyKey Architectural FeaturesFunctional Implications
Silver (Ag)Nitrile-functionalized TAPPdiamondoidEightfold-interpenetrated 3D networkSolid-state luminescence
Zinc (Zn)Dicarboxylate-functionalized TAPPpcu Porous 3D frameworkSolid-state luminescence, Reversible guest exchange with emission color switching
Cadmium (Cd)Dicarboxylate-functionalized TAPPpcu Porous 3D frameworkSolid-state luminescence
Cadmium (Cd)Imidazole-carboxylate TAPPpts Twofold interpenetrated 3D network with a long hexagonal pitch (100.3 Å)High CO2 uptake capacity (22 wt% at 278 K, 1 bar)

Future Outlook and Emerging Research Frontiers

Development of Novel Synthetic Routes and Catalyst Systems for Pyrrolo[3,2-b]pyrroles

The advancement of pyrrolo[3,2-b]pyrrole (B15495793) chemistry is intrinsically linked to the innovation of efficient and versatile synthetic methodologies. A primary focus of current research is the development of novel synthetic routes and catalyst systems that offer improved yields, greater substrate scope, and more environmentally benign conditions.

Multicomponent reactions (MCRs) have emerged as a particularly powerful strategy for the synthesis of polysubstituted pyrroles, valued for their synthetic efficiency and atom economy. semanticscholar.orgrsc.org A notable example is the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl, which can be catalyzed by iron(III) perchlorate (B79767) to produce 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles in yields up to 77%. rsc.org This iron-catalyzed approach has successfully been applied to synthesize derivatives from 5-membered heterocyclic aldehydes, including furan, thiophene, and thiazole. rsc.org

Recent refinements to these MCRs have focused on optimizing reaction conditions to broaden the range of accessible structures. For instance, employing a toluene/acetic acid solvent mixture at a lower temperature has improved reaction outcomes. researchgate.net The use of niobium pentachloride (NbCl5) as a catalyst in the reaction between aniline (B41778) derivatives, benzaldehyde (B42025) derivatives, and 2,3-butanedione (B143835) has also proven effective for synthesizing new 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives under mild, ambient conditions. scielo.brscielo.br

Beyond iron and niobium, other transition metals have been explored as catalysts. Ruthenium-based pincer-type catalysts, for example, enable the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org Palladium, ruthenium, and iron catalysts have been utilized for the synthesis of 2-substituted pyrroles from the monoallylation of amines with allylic alcohols, producing only water and ethene as byproducts. organic-chemistry.org Furthermore, a heterogeneous cobalt catalyst (Co/NGr-C@SiO2-L) has been developed for the cascade synthesis of N-aryl pyrroles from nitroarenes using benign reductants like dihydrogen or formic acid. nih.gov This robust catalyst demonstrates high reusability without significant loss of activity. nih.gov

The classical Paal-Knorr and Clauson-Kaas pyrrole (B145914) syntheses also continue to be refined. An iron(III) chloride-catalyzed Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines in water provides a mild and efficient route to N-substituted pyrroles. organic-chemistry.orgbeilstein-journals.org Greener approaches to the Clauson-Kaas synthesis have been developed using various catalysts and solvent systems, including microwave-assisted reactions in water or under solvent-free conditions. beilstein-journals.org

These ongoing advancements in synthetic chemistry are making a wider array of structurally diverse pyrrolo[3,2-b]pyrroles more accessible, paving the way for their exploration in a broader range of applications. acs.org

Advanced Computational Design of Next-Generation Pyrrolo[3,2-b]pyrrole Materials

Computational modeling has become an indispensable tool in the rational design of novel pyrrolo[3,2-b]pyrrole-based materials with tailored optoelectronic properties. acs.orgdigitellinc.com Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the structure-property relationships that govern the performance of these materials in various applications. rsc.orgrsc.org

Theoretical calculations have been successfully employed to rationalize and predict a range of properties, including:

Molecular Geometry and Electronic Structure: DFT calculations can determine the optimal molecular structure and reveal how the frontier molecular orbitals (HOMO and LUMO) are influenced by the character and position of peripheral substituents. nih.govtandfonline.com This understanding is crucial for tuning the electronic and optical properties of the molecule.

Photophysical Properties: TD-DFT methods are used to predict absorption and emission spectra, as well as fluorescence quantum yields. rsc.orgrsc.org These calculations have confirmed that low dihedral angles between the core and substituents can lead to bathochromically shifted absorption and emission. rsc.org

Two-Photon Absorption (2PA): Computational studies have been vital in understanding and predicting the 2PA cross-section values of pyrrolo[3,2-b]pyrroles. nih.gov Calculations have shown that increased planarity of the molecule can lead to a significant increase in 2PA cross-sections. nih.gov

Charge-Transfer Characteristics: The influence of donor-acceptor interactions on the photophysical properties can be elucidated through computational analysis. rsc.org

The synergy between theoretical predictions and experimental synthesis allows for a more targeted and efficient development of next-generation materials. For example, a theory-guided approach has been used to create color-controlled, high-contrast electrochromic systems based on DHPPs. digitellinc.com By modeling the effects of different electron-donating and -withdrawing groups, researchers can pre-select candidates with the most promising properties for synthesis and testing. acs.org

Furthermore, computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are being used to develop predictive models for the biological activities of related pyrrole-containing compounds, which could potentially be adapted for materials science applications. mdpi.com These advanced computational tools are accelerating the discovery and optimization of pyrrolo[3,2-b]pyrrole derivatives for a wide range of technological applications.

Exploration of New Application Domains in Fundamental Science and Technology

The unique photophysical and electronic properties of 1,4-dihydropyrrolo[3,2-b]pyrroles have led to their exploration in a variety of application domains within fundamental science and technology. Their highly electron-rich nature makes them excellent candidates for use as electron donor moieties in functional materials. researchgate.netresearchgate.net

Organic Electronics:

A significant area of application for pyrrolo[3,2-b]pyrrole derivatives is in the field of organic electronics. tdl.orgnsf.gov

Organic Field-Effect Transistors (OFETs): Quinoidal compounds based on the pyrrolo[3,2-b]pyrrole skeleton have been designed as high-performance n-channel organic semiconductors. researchgate.netacs.org These materials exhibit high thermal stability and low-lying LUMO energy levels. researchgate.netfigshare.com Transistors fabricated from single ribbons of these materials have shown high electron mobility. researchgate.netacs.org

Organic Solar Cells (OSCs): The electron-donating character of the pyrrolo[3,2-b]pyrrole core makes it a suitable component for the light-harvesting layer in solution-processed organic solar cells. researchgate.netnsf.gov

Organic Light-Emitting Diodes (OLEDs): When combined with a strong electron-withdrawing group, the electron-rich pyrrolo[3,2-b]pyrrole moiety can form novel fluorophores for use in OLEDs. researchgate.net Hybrids of 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) and dibenzo[b,f]oxazepine have been shown to be efficient cores for charge-transfer-based emitters in OLEDs, exhibiting intense blue emission. nih.gov

Fluorescent Dyes and Probes:

The strong fluorescence and tunable emission characteristics of pyrrolo[3,2-b]pyrroles make them attractive for use as fluorescent dyes. rsc.org

Derivatives with five-membered rings at the 2 and 5 positions exhibit large fluorescence quantum yields and bathochromically shifted absorption and emission. rsc.org

Some derivatives display a strong solvatofluorochromic effect, where the fluorescence quantum yield is highly dependent on the polarity of the solvent. nih.gov For instance, one derivative shows a fluorescence quantum yield as high as 0.96 in cyclohexane, which vanishes in DMSO. nih.gov

Their significant two-photon absorption cross-sections make them promising for applications in bioimaging and photodynamic therapy. nih.gov

Other Technological Applications:

The versatility of the pyrrolo[3,2-b]pyrrole scaffold has led to its investigation in other areas, including:

Electrochromic Materials: Certain DHPP chromophores display high-contrast electrochromism, switching between a transmissive neutral state and a colored oxidized state, making them potentially useful in electronic devices. acs.org

Sensors: The sensitivity of their fluorescence to the local environment suggests potential applications in chemical sensing. nih.gov

The ongoing research into the fundamental properties of these compounds continues to unveil new and exciting potential applications across various scientific and technological fields.

Strategies for Tailoring Molecular Properties for Specific Research Objectives

A key advantage of the 1,4-dihydropyrrolo[3,2-b]pyrrole scaffold is the ability to systematically tailor its molecular properties through chemical modification. This allows for the fine-tuning of its electronic and photophysical characteristics to meet the demands of specific research objectives and applications.

Peripheral Functionalization:

One of the most effective strategies for modifying the properties of DHPPs is the introduction of different aromatic units at the periphery of the molecule. rsc.org

Varying Aromatic Substituents: Attaching different aromatic groups, such as phenyl, thienyl, or benzothiadiazole, directly to the DHPP core allows for the tuning of optoelectronic properties. rsc.org For example, while phenyl- and thienyl-containing polymers exhibit localized excitation, a benzothiadiazole-containing polymer shows charge-transfer character. rsc.org This enables the tuning of optical absorbance across the visible spectrum. rsc.org

Electron-Donating and -Withdrawing Groups: The introduction of electron-donating or electron-withdrawing substituents on the peripheral aryl rings provides a powerful means to control the energy levels of the frontier molecular orbitals (HOMO and LUMO). acs.org This, in turn, influences the absorption and emission wavelengths, as well as the redox potentials of the molecule. For instance, π-expanded DHPPs with varying electron-donating or -withdrawing capabilities have been synthesized via Suzuki cross-coupling reactions, demonstrating the ability to fine-tune their optoelectronic properties in both neutral and oxidized states. acs.org

π-Conjugation Extension:

Extending the π-conjugated system of the DHPP core is another important strategy for modifying its properties.

The replacement of phenyl rings at the 2 and 5 positions with arylethynylaryl substituents leads to a bathochromic shift in both absorption and emission of 50–150 nm. rsc.org The fluorescence maxima show a clear dependence on the electron-accepting properties of the peripheral arylethynyl substituent, indicating strong π-conjugation. rsc.org

The synthesis of planarized, ladder-type heteroacenes with up to 14 conjugated rings has been achieved through a combination of multicomponent reactions and intramolecular direct arylation. researchgate.net These extended systems exhibit efficient fluorescence spanning the visible spectrum. researchgate.net

Structural Planarity and Rigidity:

The planarity of the molecular structure can have a significant impact on its electronic properties.

Computational studies have predicted that increasing the planarity of the pyrrolo[3,2-b]pyrrole molecule by removing N-substituents can lead to a further increase in two-photon absorption cross-section values. nih.gov

The development of rigid, centrosymmetric, π-expanded aromatic heterocycles through the fusion of dibenzo[b,f]oxazepine scaffolds with the DHPP core has led to materials with high fluorescence quantum yields. researchgate.net

These strategies, often guided by computational modeling, provide a versatile toolbox for the rational design of 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives with precisely controlled properties for a wide array of applications in materials science and beyond.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 1,4-dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole?

  • The Paal-Knorr synthesis is a classical method, involving condensation of 1,4-dicarbonyl precursors with ammonia derivatives to form the pyrrole core . For substituted derivatives, alkylation or aryl substitution can be introduced via pre-functionalized precursors. For example, alkyl groups at the 1,4-positions are typically incorporated using methylamine or dimethylamine during cyclization. Optimization of solvent (e.g., ethanol or DMF) and temperature (80–120°C) is critical to avoid side reactions like over-alkylation .

Q. How can spectroscopic techniques (NMR, UV-vis) characterize the structural and electronic properties of this compound?

  • ¹H/¹³C NMR : Key signals include the methyl protons (δ 1.2–1.5 ppm) and dihydropyrrole ring protons (δ 3.5–4.0 ppm). Aromatic protons in substituted derivatives appear at δ 6.8–8.2 ppm, with splitting patterns indicating substitution positions .
  • UV-vis : The π→π* transitions of the conjugated dihydropyrrolo-pyrrole system typically absorb in the 300–400 nm range. Substituents like electron-withdrawing groups red-shift absorption due to extended conjugation .
  • HRMS : Accurate mass analysis confirms molecular formulas, e.g., discrepancies ≤5 ppm between calculated and observed masses indicate successful synthesis .

Q. What are common solubility challenges, and how can they be addressed for spectroscopic or device studies?

  • The planar, conjugated structure often leads to poor solubility in polar solvents. Alkylation (e.g., butyl or hexyl chains) at peripheral positions improves solubility in chloroform or THF . For device applications (e.g., organic electronics), blending with polymers like PMMA or PS enhances processability without disrupting optoelectronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of π-extended derivatives?

  • Low yields often arise from competing polymerization or oxidation. Key strategies:

  • Catalytic systems : Use CuI or Pd(PPh₃)₄ to promote cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl substitutions .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the dihydropyrrole ring .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves regioselectivity in fused heterocycles .

Q. How do structural modifications (e.g., fused tetrazoloquinolines) alter photophysical properties for optoelectronic applications?

  • Fusing tetrazolo[1,5-a]quinoline to the pyrrolo-pyrrole core induces strong polarization, enhancing intramolecular charge transfer (ICT). This shifts emission to the red/NIR region (600–800 nm) and increases quantum yields (Φ up to 0.45) .
  • Substituents like electron-deficient groups (e.g., -CF₃) further stabilize excited states, reducing non-radiative decay .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Discrepancies in NMR or UV-vis data may arise from solvent effects, impurities, or tautomerism. For example:

  • Solvent polarity : Proton signals shift in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding .
  • Tautomeric equilibria : The dihydropyrrole ring may adopt different conformations, altering splitting patterns. Variable-temperature NMR can identify dynamic processes .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof to resolve ambiguities .

Q. What computational methods support the design of novel derivatives with tailored electronic properties?

  • DFT calculations : Predict HOMO/LUMO levels and band gaps. For example, B3LYP/6-31G* models accurately correlate with experimental UV-vis data for fused derivatives .
  • Molecular dynamics (MD) : Simulate packing behavior in thin films to optimize charge transport for organic semiconductors .

Methodological Recommendations

  • Synthetic protocols : Pre-purify precursors (e.g., via column chromatography) to avoid side reactions.
  • Characterization : Combine multiple techniques (e.g., NMR, HRMS, XRD) for unambiguous structural assignment.
  • Data interpretation : Cross-reference experimental results with computational models to validate hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Reactant of Route 2
1,4-Dimethyl-1,4-dihydropyrrolo[3,2-b]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.